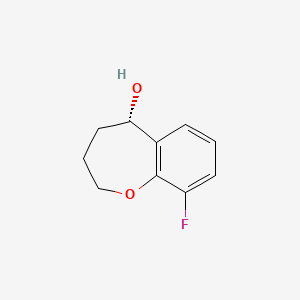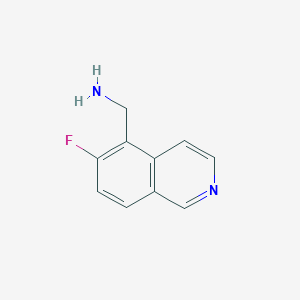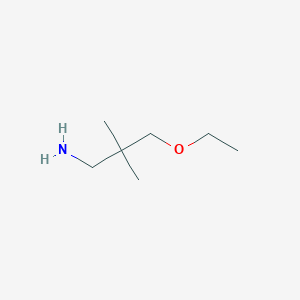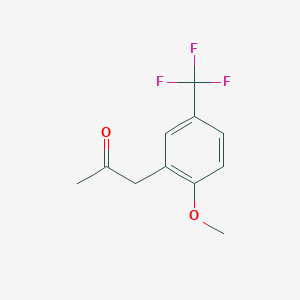
1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one
Descripción general
Descripción
“1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one” is a chemical compound with the CAS Number: 1354819-39-8 . Its molecular weight is 232.2 and its IUPAC name is 1-[2-methoxy-5-(trifluoromethyl)phenyl]acetone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3O2/c1-7(15)5-8-6-9(11(12,13)14)3-4-10(8)16-2/h3-4,6H,5H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.2 . Unfortunately, other specific physical and chemical properties such as boiling point, density, and pKa were not found in the search results.Aplicaciones Científicas De Investigación
Photocycloaddition Studies
1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one and related compounds have been studied for their behavior in photocycloaddition reactions. For instance, 2-Methoxy-5-[3-(trifluoromethyl)phenyl]pent-1-ene undergoes photocycloaddition upon irradiation, highlighting the role of the methoxy and trifluoromethyl groups in photochemical processes (Haan, Zwart, & Cornelisse, 1997).
Crystal Structures and Emission Properties
Research on the BF2 complex of a similar compound, 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, revealed insights into crystal structures and emission properties. This compound exhibits various chromic effects, such as mechano-, thermo-, and chronochromism, highlighting its potential in material sciences (Galer et al., 2014).
Synthesis of Polyfunctionalized C4 Building Blocks
The compound has been used in the synthesis of 2-methoxy-5-alkoxy-2,5-dihydrofurans, serving as a valuable polyfunctionalized C4 building block in organic synthesis. This demonstrates the compound's utility in developing new organic materials and intermediates (Malanga, Mannucci, & Lardicci, 1998).
Photophysics of Chalcone Derivatives
Studies on derivatives of this compound contribute to understanding the photophysics of chalcone derivatives. Such research aids in comprehending the behavior of these compounds under different light and temperature conditions, which is crucial in photodynamic therapy and photochemistry (Bangal et al., 1996).
Quantum Chemical Calculations
Molecular docking and quantum chemical calculations of similar molecules help in understanding the electronic structure and potential biological effects of these compounds. This is pivotal in drug design and material science (Viji et al., 2020).
Kinetic Resolution in Synthesis
The compound's derivatives have been used in the lipase-catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives, which is crucial in producing chiral building blocks for various natural and synthetic compounds (Shafioul & Cheong, 2012).
Structural Analysis in Coordination Chemistry
Research on 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I) contributes to the understanding of complex structures in coordination chemistry, highlighting the significance of trifluoromethyl groups in stabilizing certain geometries (Lamprecht, Leipoldt, & Zyl, 1985).
Propiedades
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(15)5-8-6-9(11(12,13)14)3-4-10(8)16-2/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPGAUWOPLHLOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223697 | |
| Record name | 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354819-39-8 | |
| Record name | 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354819-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1450420.png)

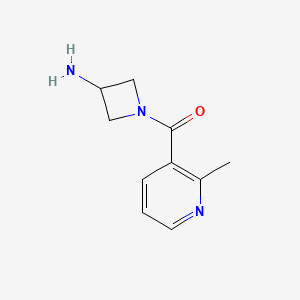
![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)
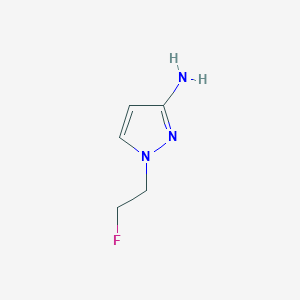
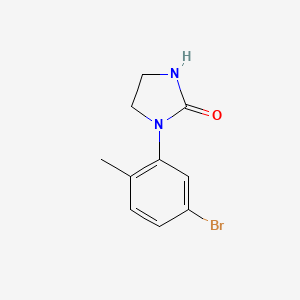
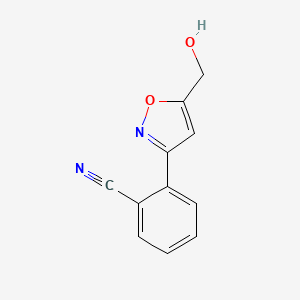
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)
